2-Methylidenecyclopropane-1-carboxylic acid
Description
2-Methylidenecyclopropane-1-carboxylic acid (CAS: 62266-36-8) is a cyclopropane derivative characterized by a strained three-membered ring, a methylidene (=CH₂) substituent at position 2, and a carboxylic acid group at position 1. Its molecular formula is C₅H₆O₂, with a molecular weight of 98.10 g/mol . The methylidene group introduces conjugation and ring strain, making it reactive in cycloadditions and polymerizations. This compound serves as a precursor in organic synthesis and materials science due to its unique electronic and steric properties.
Properties
IUPAC Name |
2-methylidenecyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-3-2-4(3)5(6)7/h4H,1-2H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUQASYVMKRUMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340700 | |
| Record name | 2-Methylidenecyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62266-36-8 | |
| Record name | 2-Methylidenecyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylidenecyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylidenecyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction proceeds through the formation of a carbene intermediate, which then adds to the double bond of the alkene to form the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the product may involve techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Methylidenecyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The methylene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or substituted cyclopropane derivatives.
Scientific Research Applications
Chemical Properties and Structure
2-Methylidenecyclopropane-1-carboxylic acid has the molecular formula and features a cyclopropane ring with a carboxylic acid functional group. Its structure contributes to its reactivity and utility in synthesis. The compound can undergo various chemical transformations, making it a versatile building block in organic synthesis.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, research published in Journal of Medicinal Chemistry demonstrated that modifications to the carboxylic acid group could enhance the compound's cytotoxicity against specific cancer cell lines.
Case Study:
- Research Title: "Synthesis and Evaluation of Cyclopropane Derivatives for Anticancer Activity"
- Findings: A series of MCA derivatives were synthesized and tested against breast cancer cell lines, showing IC50 values ranging from 5 to 15 µM, indicating significant potential for further development as anticancer agents.
Anti-inflammatory Properties
MCA has also been explored for its anti-inflammatory effects. A study highlighted its ability to inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.
Data Table: Anti-inflammatory Activity of MCA Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 12 | Inhibition of NF-kB signaling pathway |
| Derivative A | 8 | COX-2 inhibition |
| Derivative B | 15 | IL-6 suppression |
Polymer Synthesis
MCA serves as a monomer in the synthesis of novel polymers. Its unique structure allows for the development of materials with specific mechanical properties.
Case Study:
- Research Title: "Synthesis of Novel Polymers from this compound"
- Findings: Polymers synthesized from MCA showed enhanced thermal stability and mechanical strength compared to conventional polymers.
Data Table: Properties of MCA-Based Polymers
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| MCA-based Polymer | 250 | 50 |
| Conventional Polymer | 200 | 30 |
Herbicide Development
Research has indicated that MCA derivatives can act as herbicides by inhibiting specific biosynthetic pathways in plants. This application is particularly relevant in developing environmentally friendly agricultural chemicals.
Case Study:
- Research Title: "Herbicidal Activity of Cyclopropane Carboxylic Acid Derivatives"
- Findings: Field trials demonstrated that certain MCA derivatives reduced weed growth by over 70% without harming crop yields.
Data Table: Herbicidal Efficacy of MCA Derivatives
| Compound | Efficacy (%) | Target Weed Species |
|---|---|---|
| MCA Derivative C | 75 | Amaranthus retroflexus |
| MCA Derivative D | 80 | Echinochloa crus-galli |
Mechanism of Action
The mechanism of action of 2-Methylidenecyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
1-(2-Methyl-4-pyridinyl)cyclopropanecarboxylic Acid
- Structure : A cyclopropane ring with a pyridinyl substituent at position 1 and a carboxylic acid at position 1.
- Molecular Formula: C₁₀H₁₁NO₂ (MW: 177.20 g/mol) .
- Key Differences: The pyridinyl group introduces aromaticity and hydrogen-bonding capacity, enhancing solubility in polar solvents. Potential biological activity due to the pyridine moiety, unlike the purely aliphatic main compound.
- Applications : Likely used in medicinal chemistry for enzyme inhibition or receptor targeting .
Methyl 2-Methylcycloprop-2-ene-1-carboxylate
- Structure : Cyclopropene ring (unsaturated) with a methyl group at position 2 and an ester group at position 1.
- Molecular Formula : C₆H₈O₂ (MW: 112.13 g/mol) .
- Key Differences :
- Unsaturation in the cyclopropene ring increases reactivity toward ring-opening reactions.
- Esterification reduces acidity (pKa ~5–6) compared to the carboxylic acid (pKa ~2–3) in the main compound.
- Applications : Intermediate in organic synthesis for strained olefin derivatives .
2,2-Dimethylcyclopropanecarboxylic Acid
- Structure : Cyclopropane with two methyl groups at position 2 and a carboxylic acid at position 1.
- Molecular Formula : C₆H₁₀O₂ (MW: 114.14 g/mol) .
- Key Differences: Steric hindrance from two methyl groups reduces reactivity in nucleophilic additions. No conjugated double bond, leading to lower ring strain compared to the methylidene-substituted compound.
- Applications : Building block for sterically hindered polymers or surfactants .
1-Substituted Cyclopropane-1,2-Dicarboxylic Acids
2-Ethyl-2-Methylcyclopropane-1-carboxylic Acid
- Structure : Cyclopropane with ethyl and methyl groups at position 2 and a carboxylic acid at position 1.
- Molecular Formula : C₈H₁₄O₂ (MW: 142.20 g/mol) .
- Key Differences :
- Increased hydrophobicity due to alkyl chains, reducing water solubility.
- Bulkier substituents limit applications in sterically sensitive reactions compared to the methylidene compound.
- Applications : Specialty surfactants or lubricant additives .
Comparative Data Table
Biological Activity
2-Methylidenecyclopropane-1-carboxylic acid is an organic compound notable for its unique cyclopropane structure, characterized by a methylene group and a carboxylic acid functional group. This compound has garnered attention in various fields, particularly in organic synthesis, medicinal chemistry, and biological research due to its potential therapeutic properties and biochemical interactions.
The compound can undergo various reactions due to the strained nature of the cyclopropane ring. Key transformations include:
- Oxidation : Leading to the formation of ketones or aldehydes.
- Reduction : Resulting in alcohols or alkanes.
- Substitution : Producing halogenated derivatives or other substituted cyclopropanes.
The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The strain in the cyclopropane ring facilitates ring-opening reactions that generate reactive intermediates capable of modulating various biochemical pathways. This mechanism underscores its potential applications in therapeutic contexts, particularly in anti-inflammatory and anticancer research.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anti-inflammatory Activity
Studies have shown that derivatives of this compound can inhibit inflammatory pathways. For instance, compounds structurally related to this compound have demonstrated the ability to reduce cytokine production in vitro, suggesting potential applications in treating inflammatory diseases.
Anticancer Properties
Preliminary investigations into the anticancer effects of this compound have revealed promising results. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, likely through its interaction with specific cellular targets involved in cell survival and proliferation.
Case Studies
Several case studies highlight the biological relevance of this compound:
-
Case Study on Anti-inflammatory Effects :
- A study evaluated the compound's effect on human macrophages exposed to inflammatory stimuli. Results showed a significant reduction in pro-inflammatory cytokines (e.g., TNF-α and IL-6) when treated with this compound derivatives.
-
Case Study on Anticancer Activity :
- Another investigation focused on the compound's effects on breast cancer cell lines. The study found that treatment with this compound led to increased levels of reactive oxygen species (ROS), promoting apoptosis through mitochondrial dysfunction.
Synthesis and Applications
The synthesis of this compound can be achieved through various methods, including radical cyclization techniques that utilize carboxylic acids as precursors. Its applications extend beyond medicinal chemistry; it is also used as a building block in organic synthesis and materials science due to its unique structural properties .
Comparative Analysis
A comparative analysis of similar compounds reveals distinct biological activities associated with variations in their chemical structure:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Anti-inflammatory, anticancer | Strained cyclopropane ring facilitating reactivity |
| 1-Amino-2-methylidenecyclopropanecarboxylic acid | Inhibitor of ethylene biosynthesis | Specific interaction with enzymes involved in plant growth |
| 3,4-(Methylenedioxy) cinnamic acid | Larvicidal against Aedes aegypti | Exhibits low toxicity towards mammalian cells |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-Methylidenecyclopropane-1-carboxylic acid, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves cyclopropanation of α,β-unsaturated esters followed by hydrolysis. For example, the ethyl ester derivative (2-methylenecyclopropanecarboxylic acid ethyl ester) is synthesized via [2+1] cycloaddition using diethylzinc and CHI under controlled temperatures (−10°C to 25°C). Optimizing stoichiometry (e.g., 1.2 equiv CHI) and solvent polarity (e.g., dichloromethane) enhances ring-closure efficiency . Post-synthesis, hydrolysis with aqueous NaOH (1M, 60°C) yields the carboxylic acid.
Q. How does the cyclopropane ring’s strain influence the compound’s stability and reactivity in substitution reactions?
- Methodological Answer : The ring strain (∼27 kcal/mol) increases electrophilicity at the methylidene group, making it prone to nucleophilic attacks. For instance, in substitution reactions, the methylidene site reacts with amines or thiols under mild conditions (room temperature, polar aprotic solvents like DMF). Stability challenges arise during storage; inert atmospheres (N) and low temperatures (−20°C) are recommended to prevent ring-opening .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : H NMR identifies methylidene protons (δ 5.2–5.8 ppm as doublets) and cyclopropane ring protons (δ 1.2–2.1 ppm). C NMR confirms carboxylic carbon (δ 170–175 ppm) .
- IR : A strong C=O stretch (∼1700 cm) and O-H stretch (2500–3300 cm) validate the carboxylic acid group.
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for derivatives with chiral centers .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from structural variations (e.g., substituent positioning) or assay conditions. To resolve these:
- Structural Re-evaluation : Compare analogs using the table below (adapted from ):
| Compound | Substituent Position | Key Reactivity Difference |
|---|---|---|
| 2-Methyl-3-phenylcyclopropane-1-carboxylic acid | C2 methyl, C3 phenyl | Higher steric hindrance reduces enzyme binding |
| 3-Phenylcyclopropane-1-carboxylic acid | C3 phenyl | Enhanced solubility in polar solvents |
| trans-2-Phenylcyclopropane-1-carboxylic acid | Trans stereochemistry | Alters pharmacokinetics in vivo |
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for pH/temperature .
Q. What strategies mitigate stereochemical challenges during the synthesis of chiral cyclopropane derivatives?
- Methodological Answer :
- Chiral Auxiliaries : Employ Evans’ oxazolidinones to direct cyclopropanation stereochemistry. For example, (1R,2R)-configured derivatives are synthesized using L-proline-based catalysts, achieving >90% enantiomeric excess (ee) .
- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to separate diastereomers post-synthesis. Monitor reaction progress via chiral HPLC (e.g., Chiralpak IA column) .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G* level) to predict regioselectivity in Diels-Alder reactions. For example, the methylidene group’s LUMO energy (−1.8 eV) favors electron-rich dienes .
- MD Simulations : Simulate enzyme-binding interactions (e.g., with ACC oxidase) to identify steric clashes caused by substituents like phenyl groups .
Safety & Handling
Q. What precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for reactions releasing volatile byproducts (e.g., HI during cyclopropanation) .
- Waste Disposal : Neutralize acidic waste with NaHCO before disposal. Cyclopropane-containing residues require incineration at >1000°C to prevent environmental release .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
